molecular formula C6H5NO B072084 2-Pyridinecarboxaldehyde CAS No. 1121-60-4

2-Pyridinecarboxaldehyde

Cat. No. B072084
CAS RN: 1121-60-4
M. Wt: 107.11 g/mol
InChI Key: CSDSSGBPEUDDEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-pyridinecarboxaldehyde, has been extensively studied. Catalytic vapor phase synthesis emerges as a prominent method, leveraging acetaldehyde, formaldehyde, and ammonia with HZSM-5 catalysts for efficient production. This approach is notable for its prospect in meeting the growing demand for pyridine bases due to the unique structural and acidity properties of the catalysts used (K. Suresh Kumar Reddy, C. Srinivasakannan, K. Raghavan, 2012).

Molecular Structure Analysis

The structure of 2-pyridinecarboxaldehyde facilitates its involvement in diverse chemical reactions. Studies have shown the fascinating variability in the chemistry and properties of pyridine derivatives, highlighting the preparation procedures and the structural versatility of these compounds (M. Boča, R. Jameson, W. Linert, 2011).

Chemical Reactions and Properties

2-Pyridinecarboxaldehyde participates in various chemical reactions, serving as a precursor for the synthesis of complex molecules. It's involved in the formation of imidazo[1,2-a]pyridines, highlighting its utility in drug development due to its potent medicinal properties. This underscores the continuous exploration of novel methods for its synthesis and functionalization (R. Shankar et al., 2023).

Physical Properties Analysis

The physical properties of 2-pyridinecarboxaldehyde, such as boiling point, melting point, and solubility, are crucial for its application in various synthetic processes. While specific studies focused on these parameters were not identified in the current literature review, these properties are essential for its handling and use in organic synthesis.

Chemical Properties Analysis

The chemical properties of 2-pyridinecarboxaldehyde, including reactivity with various organic and inorganic reagents, its role as an electrophile in nucleophilic substitution reactions, and its use as a ligand in coordination chemistry, underline its significance in synthetic organic chemistry. Its ability to form complexes with metals and to act as a precursor for various heterocyclic compounds showcases its versatility and importance in the synthesis of biologically active molecules (M. Amer et al., 2021).

Scientific Research Applications

  • Synthesis of 2-Amino-3-Pyridinecarboxaldehyde : A study by Rivera et al. (2001) discusses an efficient synthesis process of 2-Amino-3-Pyridinecarboxaldehyde from 2-(pivaloylamino)pyridine, highlighting its chemical properties and process optimization (Rivera et al., 2001).

  • Formation of η1-Aldehyde and η1-Imin Complexes : Yao and Crabtree (1996) explore how 2-Pyridinecarboxaldehyde can interact with various compounds to form chelating N,O-bound products, demonstrating its versatility in forming complex structures (Yao & Crabtree, 1996).

  • Configurational Dynamics in Derivatives : Gordillo et al. (2016) study a derivative of 2-Pyridinecarboxaldehyde, which exhibits E/Z isomerization induced by ultraviolet radiation. This research emphasizes its potential in molecular machines and electronic devices (Gordillo et al., 2016).

  • Metal Complex Formation : Sousa et al. (2001) investigate how 2-Pyridinecarboxaldehyde reacts with other compounds to form metal complexes, contributing to the understanding of its binding and complexation capabilities (Sousa et al., 2001).

  • Antitumor Properties in Metal Complexes : Mohan et al. (1988) synthesize and characterize metal complexes of 2-Pyridinecarboxaldehyde and related compounds, revealing significant antitumor activities against various transplanted tumors (Mohan et al., 1988).

  • Complexing with Cupric Ions : El-Hilaly and El-Ezaby (1976) study the reactions of 2-Pyridinecarboxaldehyde with copper(II) ions, providing insights into its stability and interaction with metal ions (El-Hilaly & El-Ezaby, 1976).

Safety And Hazards

2-Pyridinecarboxaldehyde is toxic if inhaled and harmful if swallowed. It causes serious eye damage and skin irritation .

Future Directions

2-Pyridinecarboxaldehyde shows promise in the field of antibacterial materials. For example, PCA-CS-Ag complex, which is synthesized using 2-Pyridinecarboxaldehyde, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . This complex is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .

properties

IUPAC Name

pyridine-2-carbaldehyde
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InChI

InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H
Source PubChem
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InChI Key

CSDSSGBPEUDDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=O
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Molecular Formula

C6H5NO
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DSSTOX Substance ID

DTXSID1061522
Record name 2-Pyridinecarboxaldehyde
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Molecular Weight

107.11 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name Pyridine-2-carbaldehyde
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Vapor Pressure

0.56 [mmHg]
Record name Pyridine-2-carbaldehyde
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Product Name

2-Pyridinecarboxaldehyde

CAS RN

1121-60-4, 26445-06-7
Record name 2-Pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
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0.05 mol
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70 mL
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bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
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Synthesis routes and methods II

Procedure details

The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
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0 (± 1) mol
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reactant
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HCl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinecarboxaldehyde
Reactant of Route 2
2-Pyridinecarboxaldehyde
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarboxaldehyde
Reactant of Route 4
2-Pyridinecarboxaldehyde
Reactant of Route 5
Reactant of Route 5
2-Pyridinecarboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Pyridinecarboxaldehyde

Citations

For This Compound
4,900
Citations
S Chandra, S Raizada, M Tyagi, PK Sharma - Spectrochimica Acta Part A …, 2008 - Elsevier
… In view of the above applications, in this paper, we report the synthesis, spectral characterization and antimicrobial screening of 2-pyridinecarboxaldehyde thiosemicarbazone(L) and its …
Number of citations: 77 www.sciencedirect.com
ME Mahmoud, EA Saad, MA Soliman… - Microchemical …, 2019 - Elsevier
… a substrate for further surface modification with 2-pyridinecarboxaldehyde (PY) to form the … as well as surface incorporated selectivity of 2-pyridinecarboxaldehyde (PY). The resultant …
Number of citations: 31 www.sciencedirect.com
OAM Ali, SM El-Medani, DA Ahmed… - Journal of Molecular …, 2014 - Elsevier
… In this study we report the synthesis and characterization of heterocyclic Schiff bases obtained from the condensation reaction of 2-pyridinecarboxaldehyde with 2,6-diaminopyridine or 2…
Number of citations: 32 www.sciencedirect.com
TT Bamgboye, OA Bamgboye - Inorganica chimica acta, 1985 - Elsevier
… The synthesis of several thiosemicarbazones from 2-pyridinecarboxaldehyde … of several new Co(III) complexes of 2-pyridinecarboxaldehyde … the 2-pyridinecarboxaldehyde …
Number of citations: 25 www.sciencedirect.com
JP Lee, E Kassianidou, JI MacDonald, MB Francis… - Biomaterials, 2016 - Elsevier
… (d–f) In this work, protein N-termini are coupled to 2-pyridinecarboxaldehyde (2PCA)-modified PAAm gels, resulting in a more uniform presentation. (g) A 2PCA derivative for acrylamide …
Number of citations: 61 www.sciencedirect.com
M Jiang, J Pang, X Jia, Y Chu, W Li, H Liang… - Dalton …, 2023 - pubs.rsc.org
To develop the next-generation metal agents for efficiently inhibiting tumor growth, we synthesized a series of new Zn(II) complexes (C1–C5) derived from 2-pyridinecarboxaldehyde …
Number of citations: 1 pubs.rsc.org
N Hazeri, MT Maghsoodlou, SM Habibi-Khorassani… - Arkivoc, 2007 - arkat-usa.org
… The reactive 1:1 intermediate is trapped from reaction between alkyl isocyanides and activated acetylenic esters by di-(2-pyridyl) ketone or 2-pyridinecarboxaldehyde. An effective and one-pot …
Number of citations: 26 www.arkat-usa.org
AH Mirza, MHSA Hamid, S Aripin, MR Karim… - Polyhedron, 2014 - Elsevier
The Schiff bases formed by condensation of S-methyl- and S-benzyldithiocarbazate with 2-pyridinecarboxaldehyde react with zinc(II) and cadmium(II) acetates to form stable metal …
Number of citations: 39 www.sciencedirect.com
M Mohan, MP Gupta, L Chandra, NK Jha - Inorganica chimica acta, 1988 - Elsevier
… Metal complexes of 2-pyridinecarboxaldehyde … activity of 2-pyridinecarboxaldehyde 2’-pyridylhydrazone … thiosemicarbazones, analogues of 2-pyridinecarboxaldehyde …
Number of citations: 111 www.sciencedirect.com
R Raina, TS Srivastava - Inorganica Chimica Acta, 1982 - Elsevier
… It has been concluded that the 2-pyridinecarboxaldehyde thiosemicarbazone is coordinated to … and related compounds and evaluated the relative ability of 2-pyridinecarboxaldehyde …
Number of citations: 48 www.sciencedirect.com

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